2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound features a pyrimidine core substituted with a methyl group at position 6 and a morpholine ring at position 2. A piperazine linker connects the pyrimidine to a piperidinyl ketone moiety.
Properties
IUPAC Name |
2-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2/c1-17-15-18(22-20(21-17)26-11-13-28-14-12-26)24-9-7-23(8-10-24)16-19(27)25-5-3-2-4-6-25/h15H,2-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDUTMASLSOIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one, often referred to as a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a piperazine ring and a morpholine moiety attached to a pyrimidine core. The presence of these functional groups contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O |
| Molecular Weight | 320.41 g/mol |
| CAS Number | 903447-57-4 |
Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, which are critical in regulating cellular functions. For instance, studies have shown that pyrimidine derivatives can act as potent inhibitors of protein kinases, thereby influencing cell proliferation and apoptosis.
Inhibition of Kinase Activity
A study highlighted the importance of specific substitutions on the pyrimidine ring, demonstrating that modifications can enhance selectivity and potency against particular kinase targets. For example, compounds with a piperazine substituent have shown significant inhibitory activity against Plasmodium falciparum, the causative agent of malaria, with effective concentrations (EC50) in the nanomolar range .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic properties. In vitro assays have revealed that it exhibits strong activity against P. falciparum, with an EC50 value reported as low as 0.15 μM . This suggests a high degree of potency and potential for therapeutic applications in treating malaria.
Cytotoxicity and Selectivity
While assessing cytotoxicity, it was observed that the compound maintains a favorable safety profile with a cytotoxicity/cell activity safety window of approximately 105, indicating a significant difference between effective doses and toxic doses . This is crucial for developing drugs with minimal side effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models:
- Study on Antimalarial Efficacy : A recent study tested various derivatives against P. falciparum. The compound demonstrated not only rapid killing kinetics but also maintained activity against resistant strains .
- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of this class of compounds, revealing good solubility and permeability profiles essential for oral bioavailability .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrimidine ring can drastically alter biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Piperazine substitution | Increased kinase inhibition |
| Morpholine group | Enhanced solubility |
| Methyl group at position 6 | Improved antiparasitic potency |
These findings underscore the significance of structural modifications in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrimidine-Piperazine Derivatives
Table 1: Key Compounds and Their Structural Features
Impact of Substituents on Physicochemical Properties
- Morpholine vs.
- Piperidinyl Ketone vs. Aryl Groups : The piperidinyl ketone in the target compound may improve membrane permeability compared to the 4-methoxyphenyl group in G868-0730, which could increase π-π stacking interactions .
- Trifluoromethyl Phenyl (Compound 5 ) : This electron-withdrawing group enhances binding affinity to hydrophobic pockets in target proteins, a feature absent in the morpholine-substituted target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
